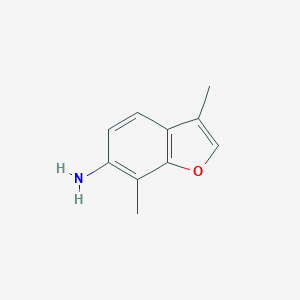

3,7-Dimethylbenzofuran-6-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,7-dimethyl-1-benzofuran-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUHXTZSLSGPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3,7 Dimethylbenzofuran 6 Amine

Electrophilic and Nucleophilic Reactivity of the Benzofuran (B130515) Ring System

The benzofuran ring is an aromatic system, and its reactivity is profoundly influenced by the substituents present. In 3,7-Dimethylbenzofuran-6-amine, the potent electron-donating primary amine at the C-6 position, along with the methyl groups at C-3 and C-7, enhances the electron density of the ring system, making it highly susceptible to electrophilic attack.

Electrophilic Substitution: The benzofuran ring itself is known to undergo electrophilic substitution, with the preferred site of attack being the C-2 position (the alpha position of the furan (B31954) ring). youtube.com However, the substitution pattern in this compound is directed by the powerful activating effect of the C-6 amino group. Aromatic amines are strong ortho- and para-directing groups. altervista.org Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the amine. In this molecule, the positions ortho to the amine are C-5 and C-7. The C-7 position is already substituted with a methyl group. The position para to the amine is C-3, which is also substituted. This leaves the C-5 position as the most probable site for electrophilic attack.

Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid in the presence of a dehydrating agent would likely yield 5-nitro-3,7-dimethylbenzofuran-6-amine.

Halogenation: Treatment with halogens (e.g., Br₂ in a suitable solvent) is expected to introduce a halogen atom at the C-5 position.

Sulfonation: Reaction with fuming sulfuric acid would lead to the formation of the corresponding sulfonic acid at the C-5 position.

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, would also be directed to the C-5 position.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a carbocation intermediate (a Wheland intermediate), followed by the loss of a proton to restore aromaticity. unibo.it

Nucleophilic Reactivity: The benzofuran ring is generally electron-rich and thus not highly reactive towards nucleophiles, unless it is substituted with strong electron-withdrawing groups, which is not the case for this compound. Nucleophilic aromatic substitution (SNAAr) reactions are therefore unlikely to occur on the benzofuran ring of this compound under standard conditions. unibo.it

Transformations Involving the Primary Amine Functional Group

The primary amine at the C-6 position is a key center of reactivity, undergoing a wide range of transformations typical of aromatic amines. uomustansiriyah.edu.iq

Primary aromatic amines can be oxidized by various reagents to yield different products depending on the reaction conditions.

With strong oxidizing agents like peroxy acids, the amine can be oxidized to the corresponding nitroso or nitro compound.

In some cases, oxidation can lead to the formation of colored polymeric materials. The process of oxidation involves the loss of electrons from the nitrogen atom. preparatorychemistry.com

The primary amine group is already in a reduced state. However, it can be converted into other functional groups that can then be reduced. The most significant reaction in this context is the reduction of a diazonium salt, which is formed from the primary amine. Treatment of the diazonium salt with hypophosphorous acid (H₃PO₂) results in the reductive removal of the diazonium group, replacing it with a hydrogen atom. altervista.org This deamination reaction would convert this compound into 3,7-Dimethylbenzofuran (B13690208).

The lone pair of electrons on the nitrogen atom makes the primary amine group nucleophilic and basic. uomustansiriyah.edu.iq

Nucleophilic Substitution at Nitrogen (Alkylation and Acylation): The amine can act as a nucleophile, attacking alkyl halides (alkylation) or acid chlorides/anhydrides (acylation) in Sₙ2 reactions. mnstate.eduyoutube.com

Alkylation: Reaction with alkyl halides can lead to secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. uomustansiriyah.edu.iqlibretexts.org Over-alkylation is a common issue. uomustansiriyah.edu.iq

Acylation: Reaction with acid chlorides or anhydrides in the presence of a base yields the corresponding amide. mnstate.edu This is a reliable method to form a stable derivative. For example, reaction with acetyl chloride would produce N-(3,7-dimethylbenzofuran-6-yl)acetamide.

Electrophilic Substitution at Nitrogen (Diazotization): Aromatic primary amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. altervista.org This process is known as diazotization. The resulting 3,7-dimethylbenzofuran-6-diazonium salt is a versatile intermediate. altervista.orguomustansiriyah.edu.iq It can undergo a variety of nucleophilic substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reactions), where the diazonio group (-N₂⁺) is an excellent leaving group (N₂ gas). mnstate.edu

| Reaction Type | Reagent | Product Functional Group |

| Sandmeyer | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer | CuBr / HBr | Bromo (-Br) |

| Sandmeyer | CuCN / KCN | Cyano (-CN) |

| Schiemann | HBF₄, heat | Fluoro (-F) |

| Gomberg-Bachmann | H₂O, heat | Hydroxyl (-OH) |

| Reduction | H₃PO₂ | Hydrogen (-H) |

Reactions at the Methyl Substituents (e.g., Oxidation to Carboxylic Acids)

The methyl groups at the C-3 and C-7 positions are attached to the aromatic benzofuran system, making them benzylic-like. These benzylic positions can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating. The oxidation of both methyl groups would yield benzofuran-3,7-dicarboxylic acid-6-amine. Selective oxidation might be challenging. Prior protection of the reactive amine group, for instance by acylation, would likely be necessary to prevent its oxidation under these harsh conditions.

Formation of Hybrid Heterocyclic Systems Incorporating the Benzofuran-6-amine Moiety

This compound is a valuable scaffold for the synthesis of more complex, fused heterocyclic systems, which are often of interest in medicinal chemistry. nih.govresearchgate.net The primary amine group is the key handle for these constructions.

Reaction with Dicarbonyl Compounds: Condensation of the aromatic amine with 1,2- or 1,3-dicarbonyl compounds can lead to the formation of new heterocyclic rings. For example, reaction with a β-ketoester could lead to the formation of a quinoline-type fused system (e.g., via a Combes quinoline (B57606) synthesis).

Pictet-Spengler Reaction: The amine could potentially react with an aldehyde or ketone to form an imine, which could then undergo an intramolecular electrophilic substitution onto the electron-rich benzofuran ring (likely at the C-5 position) to form a new fused ring system.

Synthesis via Diazonium Salts: The diazonium salt derived from the amine can be used in azo coupling reactions with activated aromatic compounds to form azo dyes, or it can undergo intramolecular cyclization reactions if a suitable nucleophile is present elsewhere in the molecule or in a tethered side chain.

These strategies allow for the elaboration of the this compound core into a diverse range of polycyclic and hybrid heterocyclic structures. nih.gov

Pyrimidine-Benzofuran Conjugates

A common approach involves the initial transformation of a substituted 2-acetylbenzofuran (B162037) into a chalcone (B49325) via an Aldol condensation with an appropriate aldehyde. nih.govresearchgate.net This benzofuran chalcone then serves as a key intermediate. The subsequent reaction with urea, thiourea, or guanidine (B92328) hydrochloride in the presence of a base, such as ethanolic potassium hydroxide, leads to the formation of the corresponding pyrimidine, thiopyrimidine, or aminopyrimidine ring fused or linked to the benzofuran core. nih.gov

For this compound, a hypothetical pathway would first involve the conversion of the amino group into an acetyl group to yield 2-acetyl-3,7-dimethylbenzofuran. This intermediate could then be condensed with a suitable aldehyde to form a chalcone. The resulting chalcone would then undergo cyclocondensation with a reagent like guanidine to furnish the pyrimidine-benzofuran conjugate. The reaction progress is typically monitored by thin-layer chromatography, and the final products are purified by recrystallization. nih.gov

Table 1: Representative Synthesis of Benzofuran-Containing Pyrimidines from Benzofuran Chalcones

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| (2E)-1-(1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Urea | Ethanolic KOH, rt, 5-6 h | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol | 79 |

| (2E)-1-(1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Thiourea | Ethanolic KOH, rt, 5-6 h | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol | 81 |

| (2E)-1-(1-benzofuran-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one | Guanidine Hydrochloride | Ethanolic KOH, rt, 5-6 h | 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | 83 |

Pyrazole-Benzofuran Hybrid Structures

The synthesis of pyrazole-benzofuran hybrids is a significant area of research due to the biological importance of these scaffolds. A prevalent method for constructing these hybrid structures involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, which can be derived from a benzofuran precursor.

While direct synthetic routes starting from this compound are not explicitly detailed in the literature, analogous syntheses provide a framework for its potential transformations. For instance, 3-oxopropanenitriles derived from benzofurans can react with hydrazonoyl halides to yield pyrazole (B372694) derivatives. researchgate.net In a typical reaction, a 3-(benzofuran-2-yl)-3-oxopropanenitrile is treated with a hydrazonoyl halide in the presence of a base to afford the corresponding 5-(benzofuran-2-yl)pyrazole. researchgate.net

Another established route involves the reaction of benzofuran-2-carbohydrazide with various diketones or their synthetic equivalents. This approach, however, would require the conversion of the amino group of this compound into a carbohydrazide (B1668358) functionality.

Given the reactivity of aminopyrazoles, it is also conceivable that this compound could be transformed into a more complex aminobenzofuran derivative that could then undergo cyclization to form a pyrazole ring. 5-aminopyrazoles are known to react with various bielectrophilic reagents to form fused pyrazoloazines, highlighting the versatility of the amino group in such transformations. beilstein-journals.org

Table 2: Representative Synthesis of Pyrazole-Benzofuran Hybrids

| Benzofuran Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| 3-(5-Bromobenzofuran-2-yl)-3-oxopropanenitrile | N'-Phenylbenzohydrazonoyl chloride | Ethanolic Triethylamine, reflux | 5-(5-Bromobenzofuran-2-yl)-1,3-diphenyl-1H-pyrazole-4-carbonitrile |

| 3-(Benzofuran-2-yl)-3-oxopropanenitrile | Phenyl isothiocyanate, Ethyl chloroacetate | DMF, K2CO3 | Ethyl 2-((benzofuran-2-carbonyl)(cyano)methyl)-4-oxo-5-phenyl-4,5-dihydro-1,3-thiazole-5-carboxylate |

Annulation Reactions for Polycyclic Scaffolds

Annulation reactions are powerful tools for the construction of polycyclic frameworks. The amino group in aminobenzofurans can act as a nucleophile or a directing group in these transformations, facilitating the formation of new rings. While specific annulation reactions involving this compound are not well-documented, the reactivity of analogous aminobenzofurans in such reactions provides insight into its potential synthetic utility.

For example, 3-aminobenzofurans have been shown to participate in [3+3] cycloaddition reactions with isatin-derived enals, catalyzed by N-heterocyclic carbenes (NHCs), to furnish complex spirooxindoles. acs.org This type of reaction highlights the ability of the aminobenzofuran scaffold to act as a three-carbon synthon in annulation processes.

Furthermore, annulation reactions of enaminones with quinoneimides, catalyzed by iron(III), have been developed for the synthesis of 2-aminobenzofurans. rsc.orgrsc.org This suggests that the amino group on the benzofuran ring can be incorporated into newly formed heterocyclic rings through carefully designed reaction cascades. These reactions often proceed via C-H bond functionalization and dehydrogenative aromatization steps. rsc.orgrsc.org

The development of redox-neutral annulations of amines with ortho-substituted benzaldehydes provides another avenue for the construction of polycyclic systems. researchgate.net Although not demonstrated with aminobenzofurans specifically, this methodology could potentially be adapted for the synthesis of novel polycyclic scaffolds incorporating the 3,7-dimethylbenzofuran moiety.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,7 Dimethylbenzofuran 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra would provide an unambiguous assignment of all proton and carbon signals for 3,7-Dimethylbenzofuran-6-amine.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. Key expected features would include:

Aromatic Protons: Two singlets in the aromatic region, corresponding to the protons at the C4 and C5 positions of the benzofuran (B130515) ring. Their chemical shifts would be influenced by the electron-donating effects of the amine and methyl groups.

Furan (B31954) Ring Proton: A signal corresponding to the proton at the C2 position.

Methyl Protons: Two sharp singlets in the aliphatic region, corresponding to the methyl groups at the C3 and C7 positions.

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ ppm) | Multiplicity | Integration | Tentative Assignment |

| Value | Singlet | 1H | H-4 or H-5 |

| Value | Singlet | 1H | H-5 or H-4 |

| Value | Singlet/Multiplet | 1H | H-2 |

| Value | Broad Singlet | 2H | NH₂ |

| Value | Singlet | 3H | 3-CH₃ |

| Value | Singlet | 3H | 7-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for all ten carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, carbons bonded to the oxygen and nitrogen atoms (C6, C7a, C3a, C2) would appear at characteristic downfield shifts. The two methyl carbons would be found in the upfield region.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ ppm) | Tentative Assignment |

| Values | C2, C3, C3a, C4, C5, C6, C7, C7a |

| Values | 3-CH₃, 7-CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

2D NMR experiments would be crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other. For this molecule, it would primarily be used to confirm the absence of coupling between the isolated aromatic and furan protons.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons over two or three bonds. This is critical for assigning quaternary (non-protonated) carbons and piecing together the molecular structure. For example, correlations from the methyl protons (3-CH₃ and 7-CH₃) to adjacent carbons would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, helping to confirm spatial relationships within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the calculation of its elemental formula (C₁₀H₁₁NO), confirming that the synthesized compound has the correct atomic composition.

Hypothetical HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Calculated Exact Mass | 161.0841 g/mol |

| Measured Exact Mass | Value |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Derivative Analysis

GC-MS is a technique that separates components of a mixture (GC) and provides mass spectra for each component (MS). For this compound, GC-MS would be used to:

Assess Purity: A single peak in the gas chromatogram would indicate a high degree of purity.

Analyze Fragmentation: The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. Common fragmentation pathways for such aromatic amines might include the loss of a methyl group or cleavage of the furan ring. Analysis of these fragments helps to confirm the structure deduced from NMR.

Derivative Analysis: The amine group could be derivatized (e.g., by acylation or silylation) to improve its chromatographic behavior. Analyzing the GC-MS data of the derivative would provide further structural confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups and elucidating the molecular structure of this compound by examining its vibrational modes.

The IR spectrum of an aromatic primary amine is characterized by several key absorptions. wpmucdn.comlibretexts.org For this compound, two distinct bands are expected in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amine group. libretexts.org Another significant absorption is the N-H scissoring (bending) vibration, which typically appears in the 1650-1580 cm⁻¹ range. libretexts.org The C-N stretching vibration of an aromatic amine is expected to produce a strong band between 1335 and 1250 cm⁻¹. libretexts.org

The presence of the benzofuran core and methyl substituents also gives rise to characteristic vibrational bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations within the benzene (B151609) and furan rings typically result in a series of bands in the 1600-1400 cm⁻¹ region. vscht.cz

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3500-3400 | Medium |

| N-H Symmetric Stretch | 3400-3300 | Medium |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| N-H Scissoring | 1650-1580 | Medium to Strong |

| Aromatic C=C Stretch | 1600-1400 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems. The UV-Vis spectrum of this compound is expected to be influenced by the benzofuran core and the auxochromic amine group.

Benzofuran itself exhibits characteristic electronic absorption bands. The electronic spectra of substituted benzofurans are known to be sensitive to the nature and position of the substituents. researchgate.net The amino group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran, indicating a decrease in the energy of the electronic transitions. libretexts.org This is due to the interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the aromatic ring. libretexts.org

For aromatic amines, absorption bands are typically observed, which are attributed to π → π* transitions within the aromatic system. libretexts.org In the case of this compound, the extended conjugation of the benzofuran system, coupled with the electron-donating amine and methyl groups, would likely result in absorption maxima at longer wavelengths. While specific experimental data for this compound is not available, related aminobenzofuran derivatives have been studied for their photophysical properties, showing absorption in the UV-A and visible regions. nih.gov

Table 2: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 350 | Benzofuran Ring System |

X-ray Crystallography for Solid-State Molecular Conformation

While a crystal structure for this compound has not been reported in the publicly available literature, crystallographic studies of other benzofuran derivatives have been conducted. vensel.orgamanote.com These studies reveal that the benzofuran ring system is generally planar. For this compound, it is expected that the fused benzene and furan rings will be coplanar.

The substituents—the two methyl groups and the amine group—will have specific orientations relative to this plane. X-ray analysis would determine the exact rotational conformation of the amine group and the methyl groups. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the crystal lattice. These interactions are crucial for understanding the solid-state properties of the compound.

Table 3: Hypothetical Crystallographic Parameters for this compound (based on common organic structures)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules if resolved) |

| Unit Cell Dimensions | Dependent on crystal packing |

| Key Bond Lengths (Å) | C-C (aromatic) ~1.39, C-O ~1.36, C-N ~1.40 |

Computational Chemistry and Theoretical Investigations of 3,7 Dimethylbenzofuran 6 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy, making it suitable for studying molecules of this size. arxiv.orgarxiv.org Geometry optimization with DFT involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable arrangement of atoms. researchgate.netresearchgate.net

For a molecule like 3,7-Dimethylbenzofuran-6-amine, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or def2-TZVP, can predict bond lengths, bond angles, and dihedral angles. arxiv.orgarxiv.orgresearchgate.netresearchgate.net These calculations would start with an initial guess of the molecular structure and iteratively adjust the atomic coordinates until the forces on each atom are close to zero, thus locating a stable equilibrium geometry. nih.gov The accuracy of these predictions has been shown to be competitive with traditional functionals for a variety of molecules. arxiv.org

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Method | Functional | Basis Set | Key Features |

|---|---|---|---|

| DFT | B3LYP | 6-31G(d,p) | A popular hybrid functional providing a good balance of accuracy for organic molecules. researchgate.net |

| DFT | M05-2X | aug-cc-pVDZ | Suitable for producing accurate equilibrium geometries of nonbonded complexes. nih.gov |

| DFT | B97-D3 | aug-cc-pVDZ | Includes dispersion corrections, making it good for systems with van der Waals interactions. nih.gov |

This table represents common methods used for computational studies on organic molecules; specific studies on this compound are not available in the cited literature.

Conformational analysis is crucial for understanding the flexibility of a molecule, which is governed by the rotation around its single bonds. For this compound, this would primarily involve the orientation of the amine group and the methyl groups. A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometric parameters. wikipedia.org By calculating the energy for different conformations, a PES can be constructed to identify the lowest energy (most stable) conformers and the energy barriers between them. libretexts.org

The PES is a multidimensional surface, where the dimensionality corresponds to the degrees of freedom of the molecule (3N-6 for a non-linear molecule, where N is the number of atoms). libretexts.org Theoretical exploration of the PES can reveal transition states, which are saddle points on the surface that represent the energy barrier for a chemical reaction or conformational change. wikipedia.orglibretexts.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. rsc.org It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the oxygen atom of the furan (B31954) ring and the nitrogen atom of the amine group.

Blue regions signify areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These would typically be found around the hydrogen atoms of the amine group and the aromatic ring. rsc.org

Green regions represent areas with a near-zero or neutral potential. wolfram.com

The MEP map provides a powerful visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. rsc.orgucsb.edu

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO : This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity. youtube.comirjweb.com

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher electrophilicity. youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a large gap implies high kinetic stability and low chemical reactivity. irjweb.com FMO analysis can predict the most probable sites for reaction and explain charge transfer interactions within the molecule. rsc.org

Table 2: Conceptual HOMO-LUMO Data for Benzofuran (B130515) Derivatives

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates stronger electron-donating ability (nucleophilicity). irjweb.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates stronger electron-accepting ability (electrophilicity). irjweb.com |

This table illustrates the principles of FMO analysis. Specific calculated values for this compound are not present in the referenced literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (for related benzofuran derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. nih.gov For benzofuran derivatives, 2D and 3D-QSAR studies have been employed to understand the structural requirements for various activities, such as vasodilation and enzyme inhibition. mdpi.comnih.gov

In a QSAR study, molecular descriptors (physicochemical, electronic, and steric properties) are calculated for a series of related compounds. nih.govresearchgate.net Statistical methods, like multiple linear regression, are then used to build a mathematical model that relates these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govmdpi.com

For instance, a QSAR study on benzofuran-based vasodilators identified key descriptors that influence their activity, leading to a statistically significant model (R² = 0.816). mdpi.com Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives. researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies (for related benzofuran derivatives with various biomolecular targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is instrumental in drug discovery for understanding ligand-protein interactions and for virtual screening of compound libraries. nih.gov

Numerous studies have performed molecular docking on benzofuran derivatives to investigate their potential as anticancer, antibacterial, or enzyme-inhibiting agents. researchgate.netresearchgate.netproquest.com These studies involve docking the benzofuran ligand into the active site of a target protein (e.g., kinases, DNA gyrase, serum albumin) to predict its binding affinity (often expressed as a docking score in kcal/mol) and binding mode. researchgate.netnih.govproquest.com

The analysis of the docked pose reveals crucial intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

Van der Waals forces

Electrostatic interactions

For example, docking studies on benzofuran derivatives designed as anticancer agents have shown good interaction with essential residues in the active sites of proteins like PI3K and CDK2. researchgate.net Similarly, studies on benzofuran derivatives binding to bovine serum albumin (BSA) have helped to elucidate their binding modes and affinities, which is important for understanding their potential as drug candidates. nih.govnih.gov

Table 3: Examples of Molecular Docking Studies on Benzofuran Derivatives

| Benzofuran Derivative Class | Protein Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Novel Benzofuran Hybrids | PI3K, CDK2 | Anticancer | Showed good interaction with essential residues for inhibition. researchgate.net |

| Substituted Benzofurans | Bacterial Proteins (e.g., 1aj6) | Antibacterial | Demonstrated strong binding affinity, surpassing standard drugs in some cases. researchgate.net |

| 4-Nitrophenyl Benzofurans | Bovine Serum Albumin (BSA) | Drug Delivery | Revealed different binding modes and affinities based on the number of furan rings. nih.govnih.gov |

| Benzofuran-based Triazoles | Cytochrome P450 (CYP26A1) | Enzyme Inhibition | Identified potential inhibitors of retinoid metabolism. nih.gov |

Molecular Dynamics (MD) Simulations (for related benzofuran derivatives)

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecular systems over time. While molecular docking provides a static picture of the ligand-protein interaction, MD simulations can assess the stability of the docked complex in a more realistic, dynamic environment that includes solvent effects. researchgate.net

For benzofuran derivatives, MD simulations have been used to validate the results of molecular docking. researchgate.net By simulating the movement of every atom in the ligand-protein complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. These simulations can confirm key interactions observed in docking and provide insights into the flexibility of both the ligand and the protein. researchgate.net The binding free energy can also be calculated from MD trajectories using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) to provide a more quantitative estimate of binding affinity. researchgate.net

Theoretical Characterization of Photophysical and Optoelectronic Properties

The theoretical characterization of the photophysical and optoelectronic properties of organic molecules like this compound is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure and excited-state properties of such compounds. These computational methods allow for the prediction of key parameters that govern how the molecule interacts with light and its potential performance in optoelectronic devices.

Detailed Research Findings from Analogous Systems:

Computational studies on various benzofuran derivatives reveal significant insights into their electronic and optical properties. For instance, investigations into substituted benzofurans often focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption and emission spectra, as well as its chemical reactivity and stability. rsc.org

Theoretical calculations on related benzofuran structures have been employed to predict their absorption spectra, which correspond to the electronic transitions from the ground state to various excited states. researchgate.net The wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which is a measure of the transition probability, are key outputs of TD-DFT calculations. These parameters are crucial for understanding the color and light-harvesting capabilities of the molecule.

Furthermore, computational models can elucidate the nature of the electronic transitions. For many donor-acceptor substituted benzofurans, the lowest energy transition is often characterized by intramolecular charge transfer (ICT), where electron density moves from the donor part of the molecule to the acceptor part upon photoexcitation. bohrium.com

The following data tables, derived from computational studies on representative benzofuran derivatives, illustrate the types of photophysical and optoelectronic parameters that can be theoretically characterized. It is important to note that these values are for analogous compounds and serve as a predictive model for the properties of this compound.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 3.91 |

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 352 | 0.45 | HOMO → LUMO |

| S0 → S2 | 310 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 285 | 0.28 | HOMO → LUMO+1 |

These theoretical investigations are fundamental for the rational design of new organic materials with tailored photophysical and optoelectronic properties for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. researchgate.net

Derivatization Strategies and Functionalization of 3,7 Dimethylbenzofuran 6 Amine

Introduction of Diverse Substituents via Electrophilic and Nucleophilic Reactions

There is no specific literature detailing the introduction of substituents onto the 3,7-Dimethylbenzofuran-6-amine core through electrophilic or nucleophilic reactions. In theory, the amine group (-NH2) would be expected to undergo reactions typical for aromatic amines, such as acylation, alkylation, and diazotization. The benzofuran (B130515) ring itself could potentially undergo electrophilic aromatic substitution, with the existing substituents (amine and methyl groups) directing the position of new substituents. However, without experimental data, the specific reactivity, regioselectivity, and reaction conditions for this compound remain undetermined.

Synthesis of Fluorescent Probes and Derivatization Reagents

No published studies were found describing the synthesis of fluorescent probes or derivatization reagents originating from this compound. Benzofuran derivatives can serve as scaffolds for fluorophores, but the specific photophysical properties (e.g., absorption, emission, quantum yield) of derivatives of this compound have not been characterized. The development of this compound into a reagent for enhancing the detectability of other molecules has not been reported.

Development of Linker Chemistries for Material Science Applications

There is no available research on the use of this compound in material science, including its development as a chemical linker. While functionalized aromatic compounds are integral to creating new materials, the properties and potential applications of polymers or materials incorporating the this compound structure have not been investigated.

Strategies for Enhanced Analytical Detectability

No studies were identified that focus on strategies to enhance the analytical detectability of this compound itself. General methods for detecting amines, such as derivatization to form chromophoric or fluorophoric products, could theoretically be applied. However, specific protocols, validation data, and limits of detection for derivatives of this compound are not available in the literature.

Advanced Research Applications of 3,7 Dimethylbenzofuran 6 Amine Derivatives

Applications in Materials Science and Engineering

The exploration of novel organic materials for electronic and optical applications is a burgeoning area of research. Derivatives of 3,7-Dimethylbenzofuran-6-amine are of interest due to their inherent electronic and structural properties, which can be tailored through chemical modification for specific functions in advanced materials.

In the field of organic electronics, materials with high thermal stability and specific photophysical properties are in demand for use in Organic Light-Emitting Diodes (OLEDs) nih.gov. Benzofuran (B130515) derivatives, in general, have been investigated as components of OLEDs, often serving as host materials for phosphorescent emitters or as emitters themselves nih.gov. The benzophenone (B1666685) framework, which shares some structural similarities with the benzofuran core, is noted for its utility in creating molecules with a highly twisted geometry, a feature that can reduce intermolecular interactions and self-quenching effects in the solid state nih.gov. The amine group on the this compound scaffold can act as an electron-donating moiety, which is a common feature in the design of charge-transporting and emissive materials for OLEDs. By functionalizing the amine group, it is possible to tune the electronic properties and create derivatives that could potentially be used as hole-transporting materials or as part of a donor-acceptor chromophore for blue or green light emission beilstein-journals.orgrsc.orgresearchgate.netkhu.ac.kr.

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals tcichemicals.com. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior mdpi.comsemanticscholar.orgnih.gov. Benzofuran derivatives have been synthesized and investigated for their liquid crystal properties researchgate.net. The rigid benzofuran core of this compound provides a foundational mesogenic unit. Through appropriate modification of the amine group with long alkyl or alkoxy chains, or by incorporating other mesogenic groups, it is possible to design derivatives with calamitic (rod-like) structures that may exhibit nematic or smectic liquid crystal phases tcichemicals.commdpi.com. The presence of the dimethyl groups can influence the molecular packing and potentially lower the melting point, which is a desirable characteristic for liquid crystal applications.

Polyamides are a class of polymers characterized by the presence of amide linkages in the polymer backbone chemguide.co.uklibretexts.orgyoutube.comyoutube.com. The synthesis of polyamides typically involves the condensation reaction of a diamine with a dicarboxylic acid or a diacyl chloride libretexts.orgyoutube.com. The this compound molecule contains a primary amine group, which can be a reactive site for polymerization. If a derivative of this compound were created to also contain a carboxylic acid or acyl chloride group, it could potentially serve as a monomer for the synthesis of novel polyamides researchgate.net. The incorporation of the rigid and thermally stable benzofuran unit into the polymer backbone could impart desirable properties such as high thermal stability, improved mechanical strength, and specific optical properties to the resulting polyamide.

Role as Chemical Intermediates in Complex Organic Synthesis

The benzofuran nucleus is a common structural motif in a wide range of natural products and biologically active compounds nih.gov. As such, functionalized benzofurans are valuable intermediates in organic synthesis. This compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems amazonaws.com. The amine group can be readily transformed into a variety of other functional groups, or it can be used as a handle for coupling reactions to build larger molecular architectures. For example, the amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a range of substituents at the 6-position. Furthermore, the amine can be acylated, alkylated, or used in condensation reactions to construct fused heterocyclic rings onto the benzofuran core, leading to the synthesis of novel compounds with potential pharmacological or materials science applications.

Research on Enzyme Inhibition by Benzofuran Derivatives

Benzofuran derivatives have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including their potential as enzyme inhibitors researchgate.netresearchgate.net. The investigation of aminobenzofuran derivatives has been particularly fruitful in the discovery of potent inhibitors for various enzymes.

Recent studies have focused on the synthesis and evaluation of 3-aminobenzofuran derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease nih.gov. A series of N-substituted 3-aminobenzofuran derivatives were synthesized and their inhibitory activities were assessed. The structure-activity relationship (SAR) studies from this research provide valuable insights into how modifications to the amine substituent affect inhibitory potency.

For instance, it was observed that the nature of the substituent on the benzylamine (B48309) moiety significantly influences the inhibitory activity against AChE. The data from these studies can be summarized in the following table:

| Compound ID | R Group on Benzyl (B1604629) Moiety | AChE IC50 (µM) | BuChE IC50 (µM) |

| 5a | H | 0.81 ± 0.01 | 4.21 ± 0.12 |

| 5f | 2-Fluoro | 0.64 ± 0.02 | 3.01 ± 0.09 |

| 5g | 3-Fluoro | 1.68 ± 0.04 | 5.11 ± 0.21 |

| 5h | 4-Fluoro | 0.75 ± 0.03 | 3.89 ± 0.15 |

| 5i | 2-Chloro | 1.02 ± 0.01 | 8.76 ± 0.43 |

| 5j | 3-Chloro | 2.99 ± 0.03 | 18.77 ± 1.11 |

| 5l | 2-Bromo | 1.34 ± 0.01 | 10.54 ± 0.19 |

| 5m | 3-Bromo | 4.47 ± 0.02 | 13.95 ± 1.20 |

The SAR analysis revealed that compounds with electron-withdrawing groups, such as halogens, on the benzyl ring generally exhibited better inhibitory potencies than those with electron-donating groups nih.gov. Specifically, the 2-fluorobenzyl derivative (5f ) was identified as the most potent inhibitor against both AChE and BuChE nih.gov. The position of the substituent was also found to be crucial, with ortho and para substitutions on the benzyl moiety leading to better anti-AChE activity than meta substitution nih.gov.

Furthermore, other studies have explored 2-aminobenzofuran derivatives as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer nih.govresearchgate.net. These findings underscore the potential of the aminobenzofuran scaffold, and by extension, derivatives of this compound, as a template for the design of novel and potent enzyme inhibitors. The dimethyl and amino substitution pattern of the parent compound provides a unique starting point for further chemical exploration and optimization of inhibitory activity against various enzymatic targets.

Chorismate Mutase Inhibition

The shikimate pathway is essential for the survival of bacteria, fungi, and various pathogens, as it leads to the production of aromatic amino acids. nih.gov Chorismate synthase and chorismate mutase are critical enzymes in this pathway, making them attractive targets for the development of new antimicrobial agents. nih.govresearchgate.net Research has identified certain benzofuran derivatives as potent inhibitors of these enzymes. A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones, for instance, were found to be effective inhibitors of bacterial chorismate synthase. researchgate.netnih.gov Notably, the 2'-hydroxy-4'-pentoxy analogue from this series demonstrated potent inhibition of Streptococcus pneumoniae chorismate synthase. researchgate.netnih.gov

PI3K/VEGFR2 Inhibition

Phosphatidylinositol-3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial signaling proteins involved in cell proliferation, survival, and angiogenesis, a process critical for tumor growth. nih.govresearchgate.netnih.gov Consequently, dual inhibitors of PI3K and VEGFR-2 are being explored as potential anticancer agents. nih.govresearchgate.net

A novel series of benzofuran derivatives has been designed and synthesized for this purpose. nih.govresearchgate.net In one study, a specific derivative, referred to as Compound 8, demonstrated significant dual inhibitory effects. nih.govresearchgate.net It inhibited PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. nih.govresearchgate.net Another study on furochromone and benzofuran derivatives targeting VEGFR-2 identified a compound, 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one, which exhibited an IC50 value identical to the reference drug sorafenib. rsc.org

Table 1: PI3K/VEGFR2 Inhibition by Benzofuran Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Compound 8 | PI3K | 2.21 nM | nih.govresearchgate.net |

| Compound 8 | VEGFR-2 | 68 nM | nih.govresearchgate.net |

| 6-acetyl-4-methoxy-7-methyl-5H-furo[3,2-g]chromen-5-one | VEGFR-2 | 2.00 × 10−3 μM | rsc.org |

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com Various benzofuran-based compounds have been investigated as potential AChE inhibitors. nih.gov A series of novel benzofuran derivatives, designated 7a-s, were synthesized and evaluated for this activity. nih.gov Among them, compounds 7c and 7e displayed particularly promising inhibitory activity, with IC50 values of 0.058 µM and 0.086 µM, respectively, which are comparable to the clinically used drug Donepezil (IC50 of 0.049 µM). nih.gov

Further research into 2-arylbenzofuran derivatives isolated from natural sources like Cortex Mori Radicis revealed potent inhibitory activity against butyrylcholinesterase (BChE), another key enzyme in cholinergic transmission, with IC50 values ranging from 2.5 to 32.8 μM. mdpi.comresearchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition by Benzofuran Derivatives

| Compound | IC50 Value (µM) | Reference |

|---|---|---|

| Compound 7c | 0.058 | nih.gov |

| Compound 7e | 0.086 | nih.gov |

| Donepezil (Reference) | 0.049 | nih.gov |

Antimicrobial Research Investigations

The benzofuran nucleus is a key structural motif in many compounds exhibiting a broad spectrum of antimicrobial activities.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of benzofuran have shown significant antibacterial potential against a range of pathogens. In one study, seventeen different derivatives were screened against both Gram-positive (Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Compounds that featured a hydroxyl group at the C-6 position demonstrated excellent antibacterial activity against all tested strains, with Minimum Inhibitory Concentration (MIC80) values ranging from 0.78 to 12.5 µg/mL. nih.gov Other research highlighted that 3-substituted-imine-6-hydroxy-benzofuran derivatives were selectively active against Gram-positive bacteria, including MRSA, with MIC80 values between 12.5 and 25 μg/mL. xjtlu.edu.cn

Furthermore, a series of biphenyl (B1667301) and dibenzofuran (B1670420) derivatives were synthesized and tested against antibiotic-resistant bacteria. nih.gov Certain compounds showed potent activity against MRSA and multidrug-resistant Enterococcus faecalis with MIC values as low as 3.13 µg/mL. nih.gov

Table 3: Antibacterial Activity of Benzofuran Derivatives

| Derivative Class | Bacterial Strains | MIC Value (µg/mL) | Reference |

|---|---|---|---|

| 6-hydroxy-benzofurans | Gram-positive & Gram-negative | 0.78 - 12.5 | nih.gov |

| 3-imine-6-hydroxy-benzofurans | MRSA | 12.5 - 25 | xjtlu.edu.cn |

| Biphenyl/Dibenzofuran derivatives | MRSA | 3.13 | nih.gov |

| Biphenyl/Dibenzofuran derivatives | Multidrug-resistant Enterococcus faecalis | 6.25 | nih.gov |

Antifungal Activity

The antifungal properties of benzofuran derivatives are also well-documented. A series of these compounds were tested against the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus, with some derivatives showing significant growth inhibition. nih.gov Research has also shown that specific structural modifications, such as the conversion of a methyl benzofurancarboxylate into its dibromo derivative, can dramatically enhance antifungal potency. nih.gov

Other studies have identified benzofuran derivatives with notable activity against plant-pathogenic fungi. For instance, certain compounds showed antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values starting at 12.5 μg/mL. mdpi.comnih.gov Additionally, novel benzofuran derivatives containing a thiazolo benzimidazole (B57391) nucleus were synthesized, with compounds 4b and 4d from this series exhibiting potential antifungal activity. nih.gov

Mechanisms of Antimicrobial Action

The mechanisms through which benzofuran derivatives exert their antimicrobial effects are varied and appear to depend on their specific structures. One proposed mechanism for antifungal action involves the disruption of cellular calcium homeostasis. nih.gov Studies have shown that some benzofuran derivatives can augment calcium influx into the cytoplasm, a process linked to fungicidal activity. nih.gov

Another suggested mechanism relates to the physicochemical properties of the molecules. It is speculated that for certain derivatives, the presence of hydroxyl groups can decrease the molecule's polarity, making it easier to penetrate the hydrophobic fungal cell membrane and cause disruption. mdpi.comnih.gov For antibacterial action, especially in derivatives containing amine groups, the mechanism may involve interaction with negatively charged components of the bacterial cell membrane, such as lipoteichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria, leading to membrane destabilization. uctm.edu Furthermore, some benzofuran derivatives are thought to function by inhibiting essential fungal enzymes, such as N-myristoyltransferase. researchgate.net

Anticancer Research (In Vitro Studies)

Derivatives of the benzofuran scaffold, a core component of this compound, have been the subject of extensive in vitro research to evaluate their potential as anticancer agents. researchgate.net These studies have demonstrated a range of activities against various cancer cell lines, including cytotoxic effects, inhibition of proliferation, and the induction of programmed cell death. researchgate.netnih.gov

Cytotoxic Effects on Cancer Cell Lines

In vitro studies have consistently shown that synthetic benzofuran derivatives exhibit significant cytotoxic activity against a panel of human cancer cell lines. mdpi.com The efficacy of these compounds is often influenced by the nature and position of substitutions on the benzofuran ring. For instance, the introduction of halogen atoms like bromine, chlorine, or fluorine has been shown to increase cytotoxic potency. nih.gov This enhanced activity is attributed to the ability of halogens to form strong interactions with biological targets. nih.gov

One study reported that a brominated benzofuran derivative displayed remarkable cytotoxic activity against K562 (leukemia) and HL60 (leukemia) cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.gov Another research synthesized a series of 3-methylbenzofuran (B1293835) derivatives and found that a compound with a p-methoxy group had potent antiproliferative activity against the A549 (lung cancer) cell line, with an IC50 of 1.48 µM. nih.gov

The cytotoxic effects of various benzofuran derivatives on different cancer cell lines are summarized in the interactive table below.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | K562 (Leukemia) | 5 | nih.gov |

| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | nih.gov |

| 3-Methylbenzofuran | A549 (Lung Cancer) | 1.48 | nih.gov |

| 2-Benzoylbenzofuran | MCF-7 (Breast Cancer) | 1.875 | nih.gov |

| 2-Benzoylbenzofuran | C-6 (Nerve Cells) | 1.980 | nih.gov |

| Benzofuran-Oxadiazole Conjugate | HCT116 (Colon Cancer) | 3.27 | nih.gov |

| 3-Amidobenzofuran | MDA-MB-231 (Breast Cancer) | 3.01 | nih.gov |

| 2-Acetyl-7-phenylaminobenzofuran | MDA-MB-468 (Breast Cancer) | 0.16 | nih.gov |

Inhibition of Cancer Cell Proliferation

Benzofuran derivatives have been shown to effectively inhibit the proliferation of cancer cells. nih.gov For example, certain 4,6-di(benzyloxy)-3-phenylbenzofuran compounds were found to be good inhibitors of Pin1, an enzyme implicated in several human cancers, thereby suppressing the proliferation of hepatocellular carcinoma (HCC) cells. nih.gov Similarly, a naturally isolated benzofuran derivative, ailanthoidol, demonstrated more potent cytotoxicity and decreased cell viability in Huh7 (mutant p53) hepatoma cells compared to HepG2 (wild-type p53) liver carcinoma cells. nih.gov

A study on benzofuran derivatives fused with imidazole (B134444) and quinazolinone scaffolds revealed that most of the synthesized hybrid compounds successfully inhibited the growth of human breast cancer (MCF-7) cells. nih.gov Another set of derivatives, created by condensing 3-methyl-2-benzofuran carbohydrazide (B1668358) with substituted benzaldehydes, also demonstrated significant anticancer activity, with some showing high cytotoxic concentration scores. nih.gov

Induction of Apoptosis in Cancer Cells

A crucial mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. unibo.it Studies have shown that these compounds can trigger apoptotic pathways in various cancer cell lines. For instance, certain benzofuran derivatives were found to induce apoptotic cell death in HepG2, A549, MCF7, PC3, and Hep3B cancer cell lines, which was associated with PARP cleavage, a hallmark of apoptosis. nih.gov

Flow cytometry analysis has been used to confirm the apoptotic effects of these compounds. researchgate.netnih.gov In one study, treatment of M-HeLa cells with a novel hybrid compound containing a benzofuroxan (B160326) moiety led to a significant increase in the percentage of apoptotic cells. unibo.it Another investigation revealed that a specific benzofuran derivative induced G2/M phase arrest and apoptosis in SiHa and HeLa cervical cancer cells. nih.gov The ability of these compounds to selectively induce apoptosis in cancer cells with minimal toxicity to normal cells is a key area of interest in the development of new anticancer agents. unibo.it

Modulation of Cancer Progression Pathways (e.g., PI3K/VEGFR2)

Recent research has focused on designing benzofuran derivatives that can target specific signaling pathways involved in cancer progression. One such pathway is the PI3K/VEGFR2 signaling cascade, which plays a critical role in tumor growth, proliferation, and angiogenesis. researchgate.net

A study detailed the design and synthesis of a novel series of benzofuran derivatives intended as dual PI3K/VEGFR2 inhibitors. One of the synthesized compounds demonstrated potent inhibitory activity against both PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. researchgate.net This dual-inhibition mechanism suggests that such compounds could be effective in treating cancers like hepatocellular carcinoma. researchgate.net Molecular docking studies have further elucidated the binding interactions of these derivatives within the active sites of PI3K and VEGFR-2, providing a rationale for their inhibitory activity. researchgate.net

Neuroprotective Research Potential (General Benzofuran Derivatives)

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Accumulating evidence indicates the neuroprotective activity of benzofurans, making them promising candidates for the development of therapies for neurodegenerative diseases such as Alzheimer's disease (AD). nih.govbiomolther.org

Benzofuran derivatives have been shown to inhibit key events in the AD process. nih.gov For example, certain benzofuran-based compounds have exhibited a potent inhibitory effect on the aggregation of β-amyloid, a peptide that forms toxic plaques in the brains of AD patients. biomolther.org They have also been shown to protect human neuronal cells from β-amyloid-induced toxicity. biomolther.org

Furthermore, some benzofuran derivatives exhibit antioxidant properties, which contribute to their neuroprotective effects. koreascience.kr They can scavenge free radicals and inhibit lipid peroxidation, processes that contribute to neuronal damage in neurodegenerative conditions. koreascience.kr For instance, a study on novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives found that certain compounds provided considerable protection against NMDA-induced excitotoxic neuronal cell damage. koreascience.krresearchgate.net

Applications in the Flavor and Fragrance Industry

Beyond their pharmaceutical potential, benzofuran derivatives also have applications in the flavor and fragrance industry. google.comgoogle.com These compounds can contribute to a wide range of aroma profiles and are found naturally in various plants and food products. researchgate.netthegoodscentscompany.com

Monoterpenoid benzofuran derivatives are well-known as aroma-active flavoring ingredients. researchgate.net Examples include:

Dill ether (2,3,3a,4,5,7a-hexahydro-3,6-dimethyl-benzofuran), a typical odorant of dill herb. researchgate.net

Linden ether (2,4,5,7a-tetrahydro-3,6-dimethyl-benzofuran), which contributes to the aroma of linden honey. researchgate.net

Wine lactone (3a,4,5,7a-Tetrahydro-3,6-dimethyl-3H-benzofuran-2-one), a highly potent aroma compound found in white wines. researchgate.net

The fragrance industry also utilizes synthetic benzofuran derivatives to create new and enhance existing fragrances for perfumes, colognes, and personal care products. google.comgoogle.com For example, 3-methyl-benzofuran-5-ol has been identified as a novel fragrance compound. google.com The addition of an olfactory acceptable amount of this compound can improve, enhance, or modify a fragrance formulation. google.com Similarly, octahydro-benzofurans are another class of benzofuran derivatives used in perfume compositions to impart unique and desirable scents. google.com

Biosynthetic Analysis and Microbial Transformation Studies

While the complete biosynthetic pathway for this compound has not been extensively detailed in the available scientific literature, insights can be drawn from the general biosynthesis of naturally occurring benzofuran compounds. Many such compounds found in plants are products of the phenylpropanoid pathway, involving intricate cyclization and modification steps to form the benzofuran core. The specific methylation and amination patterns of this compound suggest a complex enzymatic cascade, likely involving methyltransferases and aminotransferases acting on a benzofuran precursor. The elucidation of this precise pathway remains a subject for future research.

In contrast, the study of how microorganisms interact with and transform benzofuran derivatives is a more developed field, largely driven by environmental bioremediation research. Although studies focusing specifically on this compound are scarce, research on the microbial transformation of related benzofuran structures, such as dibenzofuran and carbofuran (B1668357), provides a strong predictive framework for its potential metabolic fate in microbial systems.

Microbial transformation studies primarily utilize bacteria and fungi to carry out biocatalytic modifications of chemical compounds. These transformations can include hydroxylation, oxidation, demethylation, and ring cleavage, often leading to metabolites with altered biological activity or improved biodegradability.

Detailed Research Findings from Analogous Compounds

The microbial degradation of dibenzofuran, a polycyclic aromatic ether containing a benzofuran moiety, has been extensively studied and offers valuable insights. Several bacterial strains have been identified that can metabolize dibenzofuran through different enzymatic pathways. nih.govnih.govethz.ch

One major pathway is initiated by an angular dioxygenation at the 4 and 4a positions, adjacent to the ether bridge. ethz.ch This is carried out by a multi-component enzyme system, dibenzofuran 4,4a-dioxygenase. This initial attack leads to the formation of unstable dihydroxy intermediates that spontaneously rearrange, followed by meta-cleavage of the aromatic ring. Key metabolites in this pathway include 2,2',3-trihydroxybiphenyl and salicylic (B10762653) acid, which can be further metabolized by the microorganism. nih.govnih.gov

An alternative pathway involves lateral dioxygenation, where enzymes attack the side of the benzene (B151609) ring. For instance, Ralstonia sp. strain SBUG 290 co-oxidizes dibenzofuran via 1,2-hydroxylation, leading to the formation of 1,2-dihydroxydibenzofuran. nih.gov Subsequent meta-cleavage of this intermediate produces unique ring-fission products. nih.gov

Studies on the insecticide carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) also provide relevant data. Bacteria, including species of Pseudomonas and Flavobacterium, have been shown to hydrolyze the carbamate (B1207046) linkage to yield carbofuran phenol. fao.org Some isolates can further degrade the benzofuran ring itself through oxidative pathways, utilizing the compound as a sole source of carbon and nitrogen. fao.org

The metabolism of heterocyclic aromatic amines in various organisms is often initiated by cytochrome P450 enzymes, which can catalyze N-hydroxylation of the amino group or oxidation of the aromatic rings. nih.gov It is plausible that microbial P450 monooxygenases could similarly act on this compound, leading to hydroxylated or N-oxidized derivatives.

These examples from related compounds suggest that the microbial transformation of this compound would likely proceed via:

Oxidation: Hydroxylation of the benzene or furan (B31954) ring, catalyzed by monooxygenase or dioxygenase enzymes.

Demethylation: Enzymatic removal of one or both methyl groups.

Deamination or N-oxidation: Modification of the exocyclic amine group.

Ring Cleavage: Dioxygenase-mediated opening of the benzofuran ring system, leading to further degradation.

The following interactive data table summarizes the findings from microbial transformation studies on dibenzofuran, a representative benzofuran-containing compound.

| Substrate | Microorganism | Key Enzymes | Major Metabolites | Pathway Type |

|---|---|---|---|---|

| Dibenzofuran | Sphingomonas sp. strain XLDN2-5 | Angular Dioxygenase | 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, Salicylic acid | Angular Dioxygenation & Ring Cleavage |

| Dibenzofuran | Ralstonia sp. strain SBUG 290 | Biphenyl Dioxygenase (co-oxidation) | 1,2-Dihydroxydibenzofuran, 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid, Salicylic acid | Lateral Dioxygenation & Ring Cleavage |

| Dibenzofuran | Sphingomonas sp. strain RW1 | Dibenzofuran 4,4a-dioxygenase | 2,2',3-Trihydroxybiphenyl | Angular Dioxygenation |

| Dibenzofuran | Staphylococcus auriculans DBF63 | Not specified | Salicylic acid | Angular Dioxygenation |

Future Research Trajectories and Interdisciplinary Potential

Development of Next-Generation Synthetic Protocols for Enhanced Efficiency

The synthesis of benzofuran (B130515) derivatives has been an area of active research, with numerous methods developed over the years. nih.govresearchgate.net However, the efficient and scalable synthesis of specifically substituted aminobenzofurans like 3,7-Dimethylbenzofuran-6-amine presents ongoing challenges. Future research should focus on developing next-generation synthetic protocols that offer improved efficiency, atom economy, and environmental sustainability.

Recent advancements in catalysis, such as the use of palladium, copper, and rhodium-based catalysts, have shown promise in the construction of the benzofuran skeleton. acs.org Future synthetic strategies could explore the adaptation of these catalytic systems for the regioselective amination of a 3,7-dimethylbenzofuran (B13690208) precursor. One-pot synthesis methodologies, which combine multiple reaction steps into a single operation, would be particularly valuable for streamlining the production of this compound and its derivatives. nih.gov For instance, a one-pot reaction involving substituted amines, salicylaldehydes, and alkynes, potentially catalyzed by copper, could be optimized for this specific target molecule. acs.org

Furthermore, the exploration of green chemistry principles in the synthesis of this compound is a critical research trajectory. This includes the use of environmentally benign solvents, such as deep eutectic solvents, and catalyst-free reaction conditions where feasible. acs.orgmdpi.com The development of flow chemistry processes for the continuous production of this compound could also offer significant advantages in terms of safety, scalability, and process control.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Amination | High regioselectivity and efficiency. | Screening of palladium, copper, and other transition metal catalysts. |

| One-Pot Reactions | Reduced reaction time, waste, and cost. | Optimization of multi-component reactions. nih.gov |

| Green Chemistry | Environmentally friendly and sustainable. | Use of eco-friendly solvents and catalyst-free methods. acs.orgmdpi.com |

| Flow Chemistry | Improved safety, scalability, and control. | Development of continuous manufacturing processes. |

In-Depth Structure-Activity Relationship (SAR) Studies for Specific Applications

The biological and pharmacological activities of benzofuran derivatives are highly dependent on the nature and position of substituents on the benzofuran core. nih.govnih.govnih.gov In-depth Structure-Activity Relationship (SAR) studies on this compound are essential to unlock its full potential for specific applications. These studies would involve the systematic synthesis of a library of derivatives and the evaluation of their activities.

Given that benzofuran derivatives have shown promise as anticancer agents, initial SAR studies could focus on this area. nih.govnih.gov Modifications to the amine group at the 6-position, such as acylation, alkylation, or incorporation into heterocyclic systems, could significantly influence the compound's interaction with biological targets. Similarly, the methyl groups at the 3- and 7-positions could be replaced with other alkyl or functional groups to probe the steric and electronic requirements for activity. The introduction of substituents at other positions of the benzofuran ring would also be crucial to build a comprehensive SAR profile. nih.govmdpi.com

Beyond oncology, the diverse pharmacological activities of benzofurans suggest that SAR studies of this compound derivatives could be extended to other areas, including as antimicrobial, anti-inflammatory, or neuroprotective agents. nih.govrsc.orgresearchgate.net The presence of certain functional groups, such as hydroxyl or methoxy (B1213986) groups, has been shown to enhance the therapeutic potency of benzofuran derivatives in some cases. nih.gov Therefore, the introduction of such groups onto the this compound scaffold would be a logical step in these SAR investigations.

Integration of Advanced Computational Methods with Experimental Design

The integration of advanced computational methods with experimental design can significantly accelerate the research and development process for new molecules. researchgate.netjazindia.com For this compound, in silico techniques can provide valuable insights into its properties and potential applications, guiding a more focused and efficient experimental workflow.

Molecular docking studies can be employed to predict the binding affinity and interaction patterns of this compound and its derivatives with various biological targets, such as enzymes and receptors implicated in disease. proquest.comnih.govresearchgate.net This can help in prioritizing the synthesis of compounds with the highest likelihood of biological activity. For instance, docking studies could be used to evaluate the potential of these compounds as inhibitors of specific protein kinases involved in cancer progression.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of this compound derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of virtual compounds, further guiding the design of new and more potent analogues. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be utilized to assess the drug-likeness and potential toxicity of designed molecules at an early stage, reducing the likelihood of late-stage failures in drug development. nih.govnih.gov

| Computational Method | Application for this compound | Expected Outcome |

| Molecular Docking | Predicting binding to biological targets. proquest.comnih.govresearchgate.net | Identification of potential therapeutic targets and lead compounds. |

| QSAR Modeling | Correlating structure with activity. researchgate.net | Predictive models for designing more potent derivatives. |

| ADMET Prediction | Assessing drug-likeness and toxicity. nih.govnih.gov | Early identification of compounds with favorable pharmacokinetic profiles. |

| Molecular Dynamics | Simulating the dynamic behavior of ligand-target complexes. proquest.comnih.gov | Understanding the stability and mechanism of binding interactions. |

Exploration of Novel, Uncharted Non-Clinical Applications

While the primary focus of research on benzofuran derivatives has been in the realm of medicinal chemistry, the unique electronic and photophysical properties of these compounds suggest their potential for a range of non-clinical applications. Future research should venture into these uncharted territories to explore the broader utility of this compound.

The benzofuran scaffold is a component of some organic electronic materials. researchgate.net The specific substitution pattern of this compound could impart interesting properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The amine group can be readily functionalized to tune the electronic properties of the molecule, making it a versatile building block for new materials.

Another potential application lies in the development of sensors. The benzofuran core, with its electron-rich nature, could be designed to interact with specific analytes, leading to a detectable change in its optical or electronic properties. The amine group could serve as a recognition site for the target analyte. Furthermore, the agrochemical potential of benzofuran derivatives is an area that warrants further investigation. researchgate.net

Design of Smart Materials Incorporating Benzofuran-6-amine Derivatives

The incorporation of functional molecules into polymeric matrices is a key strategy for the development of smart materials with responsive and adaptive properties. The furan (B31954) moiety, in general, has been utilized in the development of self-healing polymers and other advanced materials. researchgate.net this compound, with its reactive amine group, is an excellent candidate for incorporation into polymer backbones or as a pendant group.

The amine functionality can be used to covalently link the benzofuran unit to a polymer chain through various chemical reactions, such as amidation or imine formation. The resulting materials could exhibit stimuli-responsive behavior, where changes in pH, temperature, or light could trigger a change in the material's properties. For example, protonation of the amine group at low pH could alter the solubility or swelling behavior of the polymer.

Furthermore, the benzofuran moiety itself can participate in reversible reactions, such as the Diels-Alder reaction, which could be exploited for the design of self-healing materials. researchgate.net The development of furan-containing polymers is a growing field, and the unique structure of this compound could lead to the creation of novel materials with tailored thermal, mechanical, and electronic properties. rsc.orgmdpi.com The use of renewable resources to produce furanic compounds also aligns with the principles of sustainable materials science. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten